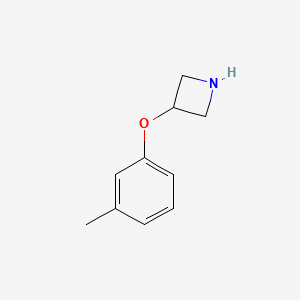

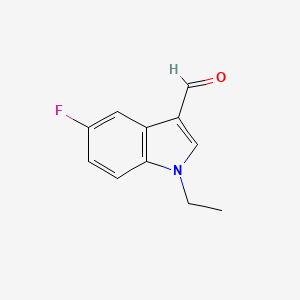

3-(3-Methylphenoxy)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential therapeutic applications. The compound "3-(3-Methylphenoxy)azetidine" falls within this category, although it is not directly mentioned in the provided papers. However, the papers do discuss various azetidine derivatives and their synthesis, which can provide insights into the general characteristics and synthetic approaches that might be relevant to "3-(3-Methylphenoxy)azetidine" 10.

Synthesis Analysis

The synthesis of azetidine derivatives is a topic of considerable interest. For instance, the synthesis of 3,3-dichloroazetidines involves the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes, followed by treatment with mesyl chloride and cyclization with potassium carbonate in DMSO . Another approach for synthesizing azetidine derivatives includes the calcium(II)-catalyzed Friedel-Crafts reaction of N-Cbz azetidinols with (hetero)aromatics and phenols . These methods could potentially be adapted for the synthesis of "3-(3-Methylphenoxy)azetidine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography studies have been used to investigate the molecular structure of azetidine derivatives, revealing the importance of torsional angles and substituent configurations for their biological activity . For example, the trans configuration between the 3-phenoxy and 4-phenyl rings in certain azetidin-2-ones was found to be generally optimal for antiproliferative activity . These findings suggest that the molecular structure of "3-(3-Methylphenoxy)azetidine" would also be an important factor in determining its properties and potential applications.

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions that can be used to further modify their structure. For instance, 2-(2-mesyloxyethyl)azetidines can react with different nucleophiles to afford a variety of substituted piperidines . Additionally, azetidine-3-amines can be synthesized from bench-stable commercial materials, with the reaction tolerating common functional groups . These reactions highlight the versatility of azetidine derivatives in chemical synthesis, which could be relevant for the functionalization of "3-(3-Methylphenoxy)azetidine."

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their substituents and molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect their reactivity and interaction with biological targets . The synthesis of polyhydroxylated azetidine iminosugars from D-glucose demonstrates the potential for azetidine derivatives to exhibit significant biological activity, such as glycosidase inhibition . These aspects are crucial for understanding the behavior of "3-(3-Methylphenoxy)azetidine" in various environments and its suitability for drug development.

科学的研究の応用

Synthesis and Drug Design : Azetidines, including variants like 3-(3-Methylphenoxy)azetidine, are valuable in drug discovery due to their unique chemical space. They can be synthesized via reactions like calcium(II)-catalyzed Friedel-Crafts alkylation, yielding derivatives that can be further modified into drug-like compounds (Denis et al., 2018).

Spectroscopic Properties : Azetidine derivatives have been characterized for their spectroscopic properties, which is crucial for understanding their behavior in different applications. For instance, the NMR and IR spectral analysis of azetidine compounds provides insights into their structural and electronic properties (Lie Ken Jie & Syed-rahmatullah, 1992).

Chemical Reactivity and Synthesis Routes : Azetidines, including 3-(3-Methylphenoxy)azetidine, are known for their reactions with electrophiles and nucleophiles, leading to various useful derivatives. These compounds are synthesized from various precursors like γ-haloamines and β-aminoallenes, and can be transformed into cyclic products like piperidines and pyrrolidines (Singh, D’hooghe, & Kimpe, 2008).

Biological Activity : Certain azetidine derivatives, including those structurally similar to 3-(3-Methylphenoxy)azetidine, have shown significant biological activities, such as inhibiting STAT3 signaling and blocking tumor growth in cancer studies (Yue et al., 2019).

Synthetic Challenges and Methodologies : The synthesis of azetidine groups, including those in 3-(3-Methylphenoxy)azetidine, presents challenges in medicinal chemistry. Research has focused on developing straightforward synthesis methods for these compounds, highlighting their potential in drug design (Wang & Duncton, 2020).

Pharmacological Applications : Azetidine derivatives have been explored for their potential in pharmacological applications, such as in the design of novel antidepressants. They have been tested for inhibitory activities against neurotransmitters like serotonin, norepinephrine, and dopamine (Han et al., 2014).

Anticancer Properties : Research into thiourea-azetidine hybrids has shown promising results in anticancer studies. These compounds, including those with a 3-(4-methoxyphenyl)azetidine moiety, exhibited significant in vitro anticancer activity against various human cancer cell lines, underscoring the potential of azetidine derivatives in cancer treatment (Parmar et al., 2021).

Safety and Hazards

将来の方向性

Azetidines are important in organic synthesis and medicinal chemistry. Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Future research may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction and exploring other methods of synthesis .

特性

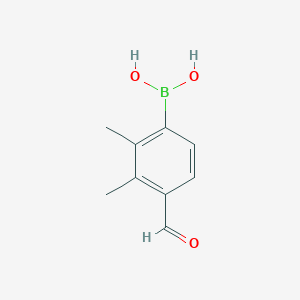

IUPAC Name |

3-(3-methylphenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYYBRKRSBFVSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647904 |

Source

|

| Record name | 3-(3-Methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylphenoxy)azetidine | |

CAS RN |

949100-18-9 |

Source

|

| Record name | 3-(3-Methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)